molecular formula C9H17NO3 B2718586 Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate CAS No. 2287246-75-5

Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate

Cat. No.: B2718586
CAS No.: 2287246-75-5
M. Wt: 187.239
InChI Key: ZXTXCVCQUQEXBL-RQJHMYQMSA-N
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Description

Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a unique oxazolidine ring, which imparts distinct stereochemical properties, making it valuable for various chemical transformations and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate typically involves the enantioselective ring-opening of cyclic acid anhydrides. One common method includes the reaction of a cyclic acid anhydride with an appropriate chiral amine under controlled conditions to yield the desired oxazolidine derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis may also be utilized to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can yield different oxazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidines, oxazolidinones, and other derivatives with potential biological activities.

Scientific Research Applications

Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is utilized in the synthesis of agrochemicals, pharmaceuticals, and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4R,5S)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate: This enantiomer has similar chemical properties but different biological activities due to its opposite stereochemistry.

    Methyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate: A methyl ester variant with slightly different reactivity and applications.

    Ethyl (4S,5R)-2,2,5-dimethyl-1,3-oxazolidine-4-carboxylate: A structurally similar compound with one less methyl group, affecting its steric and electronic properties.

Uniqueness

This compound stands out due to its specific stereochemistry, which imparts unique reactivity and biological activity. Its ability to serve as a chiral building block in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.

Properties

IUPAC Name

ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-12-8(11)7-6(2)13-9(3,4)10-7/h6-7,10H,5H2,1-4H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTXCVCQUQEXBL-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](OC(N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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